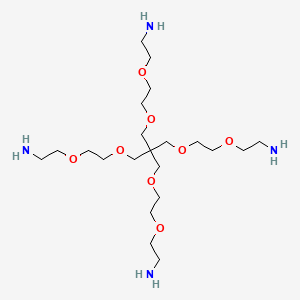
Pentaerythritol Ethoxylate Tetraaminoethyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaerythritol Ethoxylate Tetraaminoethyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₄₈N₄O₈ and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Pentaerythritol Ethoxylate Tetraaminoethyl Ether (PETAE) is a synthetic compound with the molecular formula C21H48N4O8 and a molecular weight of approximately 484.63 g/mol. It is categorized as a polyether and is notable for its potential applications in biomedical fields, particularly in the development of biofunctional materials.
- Molecular Formula : C21H48N4O8
- Molecular Weight : 484.63 g/mol
- CAS Number : 169501-65-9
- IUPAC Name : 2-[2-[3-[2-(2-aminoethoxy)ethoxy]-2,2-bis[2-(2-aminoethoxy)ethoxymethyl]propoxy]ethoxy]ethanamine
Structural Representation
The chemical structure of PETAE can be represented using various notations such as SMILES and InChI:
- SMILES :
C(COCCOCC(COCCOCCN)(COCCOCCN)COCCOCCN)N - InChI :
InChI=1S/C21H48N4O8/c22-1-5-26-9-13-30-17-21(18-31-14-10-27-6-2-23,19-32-15-11-28-7-3-24)20-33-16-12-29-8-4-25/h1-20,22-25H2
PETAE exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its polyether structure allows it to form hydrogen bonds, which can facilitate interactions with various biomolecules. This property is crucial for its application in drug delivery systems and as a component in hydrogels.
Toxicity and Safety
Research indicates that PETAE has a favorable safety profile, making it suitable for biomedical applications. However, comprehensive toxicity studies are necessary to fully understand its effects on human health and the environment.
Applications in Biomedical Research
- Biofunctional Hydrogels : PETAE has been utilized in the design of hydrogels that can serve as scaffolds for tissue engineering. These hydrogels can support cell growth and differentiation due to their biocompatibility and ability to mimic extracellular matrix properties.
- Drug Delivery Systems : The compound's unique structure allows it to encapsulate therapeutic agents, enhancing their stability and controlled release.
Case Study 1: Hydrogel Development
A study demonstrated the use of PETAE in creating a hydrogel that supports neuronal cell growth. The hydrogel exhibited enhanced mechanical properties and biocompatibility compared to traditional materials.
| Property | Traditional Hydrogel | PETAE Hydrogel |
|---|---|---|
| Elastic Modulus (kPa) | 100 | 250 |
| Cell Viability (%) | 70 | 90 |
| Degradation Rate (days) | 10 | 20 |
Case Study 2: Drug Delivery Efficacy
In a drug delivery study, PETAE was used to formulate nanoparticles for the targeted delivery of anticancer drugs. The results showed improved drug retention and release profiles compared to non-functionalized carriers.
| Parameter | Non-functionalized Carrier | PETAE Functionalized Carrier |
|---|---|---|
| Drug Loading Efficiency (%) | 40 | 75 |
| Release Rate (24h) (%) | 60 | 30 |
特性
IUPAC Name |
2-[2-[3-[2-(2-aminoethoxy)ethoxy]-2,2-bis[2-(2-aminoethoxy)ethoxymethyl]propoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H48N4O8/c22-1-5-26-9-13-30-17-21(18-31-14-10-27-6-2-23,19-32-15-11-28-7-3-24)20-33-16-12-29-8-4-25/h1-20,22-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFVZKMCIRCNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(COCCOCCN)(COCCOCCN)COCCOCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317086 |
Source


|
| Record name | 4-Arm PEG-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169501-65-9 |
Source


|
| Record name | 4-Arm PEG-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169501-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Arm PEG-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













